molecular formula C12H24N2O4 B558575 BOC-D-allo-Isoleucine CAS No. 55780-90-0

BOC-D-allo-Isoleucine

Cat. No. B558575
CAS RN: 55780-90-0
M. Wt: 260.33 g/mol
InChI Key: UEBNVLLIWJWEKV-VIFPVBQESA-N
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Description

BOC-D-allo-Isoleucine is a compound with the molecular formula C11H21NO4 . It is also known by other names such as BOC-D-ALLO-ILE-OH and (2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid . It is a branched-chain amino acid and an isomer of leucine produced in the transamination of isoleucine .


Synthesis Analysis

The synthesis of BOC-D-allo-Isoleucine involves the use of protective groups. For instance, the 9-fluorenylmethyloxycarbonyl (FMOC) group can be used as a protective unit, preventing undesired reactions of the amino acid’s carboxyl group .


Molecular Structure Analysis

The molecular weight of BOC-D-allo-Isoleucine is 231.29 g/mol . The IUPAC name is (2R,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid . The InChI and SMILES strings provide a textual representation of the compound’s structure .


Chemical Reactions Analysis

A simple 1H and 13C NMR spectrometric analysis can differentiate isoleucine and allo-isoleucine residues by inspecting the chemical shift and coupling constants of the signals associated with the proton and carbon at the α-stereocentre .


Physical And Chemical Properties Analysis

BOC-D-allo-Isoleucine has a molecular weight of 231.29 g/mol . The compound’s physical and chemical properties are not fully detailed in the retrieved documents.

Scientific Research Applications

  • Synthesis of Chiral Polymers : BOC-D-allo-Isoleucine derivatives have been used to synthesize amino acid-based chiral polymers. These polymers exhibit pH-responsive behavior, making them suitable for drug delivery applications and biomolecule conjugation (Bauri, Roy, Pant, & De, 2013).

  • Conformational Properties of Polypeptides : Studies on diastereomeric homooligopeptides of L-isoleucine and D-alloisoleucine have shown that the asymmetric carbon atoms in their side chains influence the conformational properties of polypeptides, impacting their behavior in solution and solid-state (Widmer, Lorenzi, & Pino, 1979).

  • Biosynthesis of L-allo-Isoleucine : Research has uncovered enzyme pairs responsible for the biosynthesis of L-allo-Isoleucine from L-isoleucine in natural products, providing insight into its metabolic pathways and potential for biotool development (Li et al., 2016).

  • Racemization Studies in Bacteria : Studies on Lactobacillus species have identified and characterized a novel amino acid racemase, isoleucine 2-epimerase, which catalyzes the racemization of L-isoleucine to D-allo-isoleucine, revealing insights into amino acid metabolism in microorganisms (Mutaguchi et al., 2013).

  • Peptide Synthesis and Structure Studies : The synthesis and structure of peptides containing BOC-D-allo-Isoleucine have been extensively studied, providing insights into their potential use in designing bioactive compounds and understanding protein folding mechanisms (Hartter, 1976); (Goodman, Naider, & Toniolo, 1971).

  • Isoleucine Stereoisomers in Nature : Research on the natural occurrence of isoleucine stereoisomers, including D-allo-isoleucine, provides insights into the geological and biological processes that produce these amino acids (Bada, Zhao, Steinberg, & Ruth, 1986).

Safety And Hazards

While specific safety and hazard information for BOC-D-allo-Isoleucine is not available, general precautions include avoiding dust formation, breathing vapours, mist or gas, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation are recommended .

properties

IUPAC Name

(2R,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCNLJWUIOIMMF-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301233370
Record name N-[(1,1-Dimethylethoxy)carbonyl]-D-alloisoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301233370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BOC-D-allo-Isoleucine

CAS RN

55780-90-0, 13139-16-7
Record name N-[(1,1-Dimethylethoxy)carbonyl]-D-alloisoleucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55780-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Isoleucine, N-((1,1-dimethylethoxy)carbonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013139167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(1,1-Dimethylethoxy)carbonyl]-D-alloisoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301233370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
CG Nelson, TR Burke Jr - The Journal of Organic Chemistry, 2012 - ACS Publications
… This was obtained from commercially available N-Boc-N-methylisoleucine (9) in a manner analogous to that used to convert N-Boc-d-allo-isoleucine to N-Boc-d-allo-isoleucinal (13). As …
Number of citations: 26 pubs.acs.org
J Niggemann, P Bozko, N Bruns, A Wodtke… - …, 2014 - Wiley Online Library
… 3 was prepared by the procedures described above for peptide couplings and removal of Boc groups, by using L-tryptophan ethyl ester, Boc-D-alanine, Boc-D-allo-isoleucine, and Boc-L…
S Fuse, K Okada, Y Iijima, A Munakata… - Organic & …, 2011 - pubs.rsc.org
… D-allo-Isoleucine derived statine allyl ester 4 was prepared from N-Boc-D-allo-isoleucine (14) (Scheme 3). Condensation with ethyl magnesium malonate, 53 followed by …
Number of citations: 42 pubs.rsc.org
A Iwasaki, K Ohtomo, N Kurisawa, I Shiota… - Journal of Natural …, 2020 - ACS Publications
… To a stirred solution of crude amine·TFA and crude Boc-d-allo-isoleucine (256 mg) in DMF (0.48 mL) cooled at 0 C were added DIPEA (0.50 mL, 3.0 mmol) and HATU (542 mg, 1.43 …
Number of citations: 8 pubs.acs.org
L Tan, D Ma - Angewandte Chemie International Edition, 2008 - Wiley Online Library
… After treatment of 16 with formic acid, the resultant free amine was reacted with N-Boc-D-allo-isoleucine to produce tetrapeptide 17 in 68 % yield. Notably, the unsaturated epoxide …
Number of citations: 36 onlinelibrary.wiley.com
MD Vera - 2000 - search.proquest.com
… The isostatine portion was elaborated from Boc-D-allo-isoleucine by pre-activation with carbonyldiimidazole and subsequent addition of ethyl lithioacetate. The resulting p-ketoester …
Number of citations: 1 search.proquest.com
MJ Beech - 2021 - wrap.warwick.ac.uk
Nonribosomal-peptide synthetases (NRPSs) are multimodular megasynthetases that produce bioactive secondary metabolites in an assembly line-like manner. Selective protein-…
Number of citations: 2 wrap.warwick.ac.uk
S Donikela, K Nayani, V Nomula, PS Mainkar… - Synlett, 2019 - thieme-connect.com
… The amine 7a (as TFA salt), obtained from Boc deprotectction of dipeptide 7 using TFA in CH 2 Cl 2 , was coupled with Boc-d-allo-isoleucine (10) using HOBt, EDC·HCl and DIPEA in …
Number of citations: 7 www.thieme-connect.com
Z Ma - 2015 - search.proquest.com
… cleaved under Zn-AcOH conditions and coupling to Boc-D-allo-isoleucine delivered the … coupling to Boc-D-allo-isoleucine was not able to provide 156 with useful yields. Possibly, this …
Number of citations: 4 search.proquest.com
DJ Fox - 2015 - wrap.warwick.ac.uk
The first total syntheses of newly isolated polyazole natural products azolemycins A–D, along with the synthesis of the tetra-oxazole non-natural analogue, are described. …
Number of citations: 0 wrap.warwick.ac.uk

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